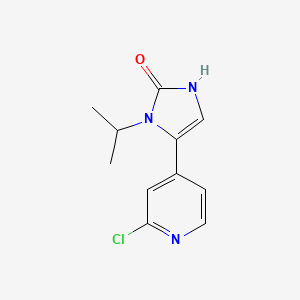
tert-Butyl 4-(6-chloropyrimidin-4-yl)-2-methylbenzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(6-cloropirimidin-4-il)-2-metilbencilcarbamato de terc-butilo es un compuesto químico con una estructura compleja que incluye un grupo terc-butilo, un anillo cloropirimidina y una parte de metilbencilcarbamato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(6-cloropirimidin-4-il)-2-metilbencilcarbamato de terc-butilo normalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo cloropirimidina: El anillo cloropirimidina se puede sintetizar mediante la reacción de precursores de pirimidina apropiados con agentes clorantes.
Unión del grupo terc-butilo: El grupo terc-butilo se introduce utilizando cloroformato de terc-butilo en presencia de una base como la trietilamina.
Formación de la parte de metilbencilcarbamato: Este paso implica la reacción del intermedio cloropirimidina con un derivado de metilbencilamina en condiciones adecuadas para formar el producto final.
Métodos de producción industrial
Los métodos de producción industrial para el 4-(6-cloropirimidin-4-il)-2-metilbencilcarbamato de terc-butilo pueden implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Estos métodos suelen incluir:
Uso de catalizadores: Se pueden emplear catalizadores para mejorar las velocidades de reacción y la selectividad.
Condiciones controladas de reacción: La temperatura, la presión y la elección del disolvente se controlan cuidadosamente para maximizar la eficiencia.
Técnicas de purificación: Se utilizan técnicas como la recristalización, la cromatografía y la destilación para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(6-cloropirimidin-4-il)-2-metilbencilcarbamato de terc-butilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El anillo cloropirimidina puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Derivados reducidos con átomos de hidrógeno que reemplazan ciertos grupos funcionales.
Sustitución: Derivados sustituidos con nuevos grupos funcionales que reemplazan el átomo de cloro.
Aplicaciones Científicas De Investigación
El 4-(6-cloropirimidin-4-il)-2-metilbencilcarbamato de terc-butilo tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus potenciales aplicaciones terapéuticas en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 4-(6-cloropirimidin-4-il)-2-metilbencilcarbamato de terc-butilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:
Unión a enzimas: Inhibición o activación de enzimas específicas implicadas en procesos biológicos.
Interacción con receptores: Modulación de la actividad del receptor para influir en las vías de señalización celular.
Alteración de la expresión genética: Afecta la expresión de genes involucrados en diversas funciones fisiológicas.
Comparación Con Compuestos Similares
Compuestos similares
- 4-[(6-cloropirimidin-4-il)amino]piperidin-1-carboxilato de terc-butilo
- 3-(6-cloropirimidin-4-il)azetidin-1-carboxilato de terc-butilo
- N-(terc-butil)-6-cloropirimidin-4-amina
Singularidad
El 4-(6-cloropirimidin-4-il)-2-metilbencilcarbamato de terc-butilo es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas distintas y posibles aplicaciones. Su estructura permite una reactividad química diversa e interacciones con objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C17H20ClN3O2 |
|---|---|
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
tert-butyl N-[[4-(6-chloropyrimidin-4-yl)-2-methylphenyl]methyl]carbamate |
InChI |
InChI=1S/C17H20ClN3O2/c1-11-7-12(14-8-15(18)21-10-20-14)5-6-13(11)9-19-16(22)23-17(2,3)4/h5-8,10H,9H2,1-4H3,(H,19,22) |
Clave InChI |
HFNKONYNTHHWTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=NC=N2)Cl)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B11782899.png)




![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B11782936.png)
